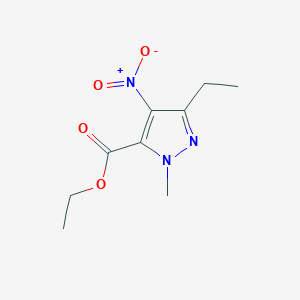
Phenylalanyl-arginyl-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phe-Arg-Phe is an oligopeptide.
Wissenschaftliche Forschungsanwendungen
Protein Biosynthesis and Amino Acid Substitutions : Pezzuto and Hecht (1980) conducted a study on the fidelity of protein biosynthesis in vitro, focusing on the utilization of phenylalanine-containing polypeptides. Their research highlighted how amino acids are incorporated in a codon-specific and quantitative manner, suggesting the system's fidelity for preparing proteins with defined amino acid substitutions. This work underscores the role of Phenylalanyl-arginyl-phenylalanine in understanding and manipulating protein biosynthesis processes (Pezzuto & Hecht, 1980).
Phenylalanine Biosynthesis and Production in E. coli : Ding et al. (2016) explored the biosynthesis of L-Phenylalanine (L-Phe) in E. coli. Their research involved quantitative proteomics and in vitro enzyme titration experiments, leading to enhanced production of phenylalanine. This study provides insights into the metabolic pathway of phenylalanine and its potential applications in food and medicinal applications (Ding et al., 2016).
Phenylalanine in Plant Metabolism : Pascual et al. (2016) reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, emphasizing its essential role in primary and secondary metabolism. This amino acid serves as a precursor for various plant compounds crucial for reproduction, growth, and defense. The study of phenylalanine pathways in plants, especially in wood formation and biotic interactions, presents significant implications for understanding and manipulating plant metabolism (Pascual et al., 2016).
Electrochemical Sensors for Phenylalanine Detection : Dinu and Apetrei (2020) provided a comprehensive review of electrochemical sensors and biosensors used for phenylalanine electroanalysis. Their work highlights the importance of phenylalanine detection in biological fluids and the development of sensors to improve sensitivity and selectivity for health diagnostics (Dinu & Apetrei, 2020).
Amino Acid-Based Gelators : Das et al. (2017) discussed the use of phenylalanine and its derivatives as low-molecular-weight gelators, highlighting its applications in drug delivery, tissue engineering, and environmental remediation. The self-assembly and gelation processes of phenylalanine-derived building blocks provide a unique approach for creating functional materials (Das et al., 2017).
Eigenschaften
CAS-Nummer |
49864-46-2 |
|---|---|
Molekularformel |
C24H32N6O4 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
GNUCSNWOCQFMMC-UFYCRDLUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Andere CAS-Nummern |
49864-46-2 |
Sequenz |
FRF |
Synonyme |
FRF peptide H-Phe-Arg-Phe-OH Phe-Arg-Phe phenylalanyl-arginyl-phenylalanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)





![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)




![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)
![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)